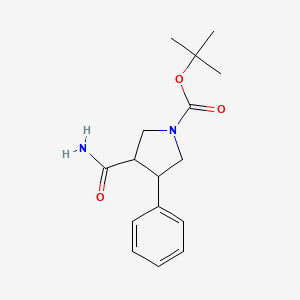

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound.

Synthesis Analysis

Unfortunately, I couldn’t find any specific synthesis methods for “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”. However, similar compounds have been synthesized using various methods2. For instance, the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl) has been found to be more adequate and efficient for the synthesis of N-protected amino thiol esters2.Molecular Structure Analysis

The molecular structure of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” is not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” has a molecular weight of 404.313.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed3. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is a solid3.Applications De Recherche Scientifique

Enzyme-Catalyzed Kinetic Resolution

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been involved in enzyme-catalyzed kinetic resolutions. One study presented the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, achieving very good enantioselectivities and preparing the (+)-(3S,4R) enantiomer in pure form (Faigl et al., 2013).

Synthesis and Applications in Chiral Auxiliary

This compound has been utilized in the synthesis and application as a chiral auxiliary. A study described the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine and its use in dipeptide synthesis (Studer et al., 1995).

Role in Synthesis of Biotin Intermediate

It played a key role in synthesizing an intermediate of Biotin, a water-soluble vitamin crucial in the metabolic cycle. This synthesis from L-cystine involved steps like acetonization and Boc protection (Qin et al., 2014).

Economical Synthesis from L-aspartic Acid

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate has been synthesized economically from L-aspartic acid, a process useful for industrial preparation due to mild reaction conditions and economic feasibility (Han et al., 2018).

In Antibacterial Agents

This compound has been incorporated into the synthesis of new derivatives of fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, showing significant antibacterial activities (Bouzard et al., 1989).

Determination of Absolute Configuration

The absolute configuration of enantiomers of a related compound was identified through vibrational circular dichroism and chemical synthesis, enhancing the understanding of stereochemistry in this compound class (Procopiou et al., 2016).

Metal-Free Organic Synthesis

It has been used in metal- and base-free conditions for the preparation of various quinoxaline-3-carbonyl compounds, showcasing an eco-friendly approach in organic synthesis (Xie et al., 2019).

Safety And Hazards

The safety and hazards of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been analyzed5. For instance, “tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate” has a hazard classification of Eye Dam. 15.

Orientations Futures

The future directions of “Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential applications4. For instance, the di-tert-butylphenol derivatives R-830, S-2474, KME-4, and E-5110 represent potent dual COX-2/5-LO inhibitors and have been suggested for further mechanistic and in vivo studies4.

Propriétés

IUPAC Name |

tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-12(13(10-18)14(17)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYSQPYALSOQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-carbamoyl-4-phenylpyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)

![N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-3,5-difluorobenzamide](/img/structure/B2365453.png)